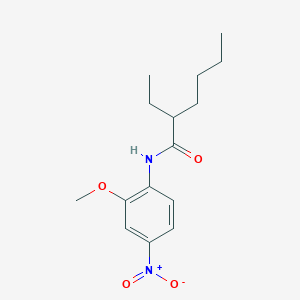![molecular formula C21H31NO3S B14929886 propyl 2-[(3-cyclopentylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B14929886.png)
propyl 2-[(3-cyclopentylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 2-[(3-cyclopentylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring fused with a cycloheptane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-[(3-cyclopentylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Cyclization: The thiophene ring is then fused with a cycloheptane ring through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl 2-[(3-cyclopentylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce the corresponding alcohols.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential anti-inflammatory or anticancer agent.
Biological Studies: The compound can be used as a probe to study various biological pathways and molecular interactions due to its complex structure and functional groups.
Mécanisme D'action
The mechanism of action of propyl 2-[(3-cyclopentylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The compound’s functional groups can also form hydrogen bonds and other interactions with biological molecules, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
Propyl 2-[(3-cyclopentylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is unique due to its fused ring system and the presence of both ester and amide functional groups. This combination of features is not commonly found in other thiophene derivatives, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C21H31NO3S |
|---|---|
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
propyl 2-(3-cyclopentylpropanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H31NO3S/c1-2-14-25-21(24)19-16-10-4-3-5-11-17(16)26-20(19)22-18(23)13-12-15-8-6-7-9-15/h15H,2-14H2,1H3,(H,22,23) |
Clé InChI |
WCWSIKOGQHDTSS-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCC3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-[(5-bromoquinolin-8-yl)amino]-1-[3-(difluoromethoxy)phenyl]prop-2-en-1-one](/img/structure/B14929806.png)
![7-(difluoromethyl)-N-{4-[(mesitylamino)sulfonyl]phenyl}-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14929816.png)
![2-chloro-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]pyridine-3-carboxamide](/img/structure/B14929823.png)
![4-{[(E)-{4-[(3,4-diethoxybenzyl)oxy]phenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14929829.png)

![4-[3-[(2,3-dichlorophenoxy)methyl]-4-methoxyphenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14929843.png)

![[3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl][4-(4-fluorobenzyl)piperazin-1-yl]methanone](/img/structure/B14929849.png)
![(4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B14929872.png)
![N-(butan-2-yl)-1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14929875.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B14929881.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14929883.png)
![N'-[(E)-1-(3-Chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-ethoxyanilino)propanohydrazide](/img/structure/B14929894.png)
![2-[2-ethoxy-6-iodo-4-[(E)-[2-(naphthalen-1-ylamino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetamide](/img/structure/B14929904.png)
